molecular formula C12H17N3O2 B1378129 tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate CAS No. 1384430-28-7

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

Cat. No.: B1378129
CAS No.: 1384430-28-7
M. Wt: 235.28 g/mol
InChI Key: FFSHARXAZLGTOF-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazol-4-ylprop-2-yn-1-ylamine as the starting material.

  • Reaction Conditions: The reaction involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is structurally similar and is used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic.

  • Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another related compound used in heterocyclic chemistry research.

Uniqueness: Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is unique due to its specific structural features, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS No. 1384430-28-7) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 235.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active agents, particularly in the development of small molecule inhibitors and other pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes several key functional groups that contribute to its biological activity:

  • Carbamate Group : This functional group is known for its role in enhancing the solubility and bioavailability of compounds.
  • Pyrazole Ring : The presence of the pyrazole moiety is significant, as it is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound involves a multi-step process, which includes amination, reduction, esterification, and condensation reactions starting from 1-methyl-1H-pyrazol-5-amine. The overall yield of this synthesis is reported to be approximately 59.5%, with structural confirmation achieved through mass spectrometry and NMR spectroscopy.

Medicinal Chemistry Applications

The compound is primarily explored as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Its derivatives have shown significant promise in modulating enzyme activity, particularly in the context of developing inhibitors for various biological targets .

Pharmacological Insights

Research indicates that modifications to the structure of this compound can lead to compounds with enhanced inhibitory effects against specific enzymes linked to diseases such as cancer and inflammation. For instance, derivatives have been synthesized that demonstrate potential in treating inflammatory conditions through their action on relevant signaling pathways.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the compound's role as an enzyme inhibitor, showing significant modulation of enzyme kinetics that could inform drug design .
Study 2 Explored its application in cancer therapy, where modifications led to increased cytotoxicity against cancer cell lines .
Study 3 Focused on its environmental applications, assessing its potential to degrade pollutants through advanced oxidation processes.

The mechanism by which tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-y]carbamate exerts its biological effects involves interaction with specific proteins or nucleic acids. This interaction can alter cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth. The compound's ability to modify biomolecules enhances our understanding of cellular processes at a molecular level.

Properties

IUPAC Name

tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSHARXAZLGTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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